molecular formula C8H4F3N3O2 B2803555 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 866149-90-8

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2803555
CAS No.: 866149-90-8
M. Wt: 231.134
InChI Key: MFYCLSPJPLRJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid is a key synthetic intermediate in medicinal chemistry, built on a fused bicyclic imidazopyrimidine core. The presence of both a carboxylic acid and a trifluoromethyl group on the heteroaromatic scaffold makes it a valuable building block for the development of novel pharmacologically active compounds. The carboxylic acid functional group provides a versatile handle for further derivatization, particularly through the formation of amide bonds, allowing researchers to fine-tune the molecule's properties and interactions. Compounds based on the imidazo[1,2-a]pyrimidine structure have been the subject of scientific research for their potential biological activities. Specifically, related 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic acids have been investigated for their anti-inflammatory, analgesic, and antipyretic properties in preclinical studies . The incorporation of a trifluoromethyl group, a common strategy in modern drug design, is known to enhance key characteristics of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets . This compound is intended for research and development applications only, specifically for use as a reference standard or a chemical precursor in the synthesis of more complex molecules for biological screening. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)14-3-1-2-12-7(14)13-5/h1-3H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYCLSPJPLRJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation to form biologically active carboxamide derivatives. This is a critical reaction for drug development, as demonstrated in antitubercular agent synthesis:

Reaction Conditions :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), Hydroxybenzotriazole (HOBt)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : Room temperature (RT)

  • Substrates : Primary/secondary amines

Example :
Coupling with 4-(trifluoromethoxy)benzylamine produced a carboxamide derivative (Compound 18 ) with exceptional antimycobacterial activity (MIC ≤0.006 μM against Mycobacterium tuberculosis) .

Reaction ComponentDetails
Yield72–85%
Biological Activity10-fold higher potency than clinical candidate PA-824
ApplicationTuberculosis drug development

Esterification

The carboxylic acid is esterified to improve lipophilicity or facilitate further modifications:

Reaction Pathways :

  • Fischer Esterification : Acid-catalyzed reaction with alcohols (e.g., ethanol, methanol).

  • DCC/DMAP-Mediated Esterification : Higher efficiency for sterically hindered alcohols.

Typical Conditions :

  • Catalyst : H₂SO₄ (Fischer) or N,N-Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP)

  • Solvent : Refluxing alcohol or dichloromethane

  • Yield : 60–90% (varies with alcohol reactivity)

Applications :

  • Prodrug synthesis

  • Intermediate for cross-coupling reactions

Decarboxylation

Thermal or basic conditions induce decarboxylation, generating imidazo[1,2-a]pyrimidine derivatives:

Conditions :

  • Thermal Decarboxylation : Heating at 150–200°C in dipolar aprotic solvents (e.g., DMSO).

  • Basic Decarboxylation : NaOH or KOH in aqueous ethanol.

Outcome :

  • Loss of CO₂ yields 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine.

  • Retains trifluoromethyl group, enabling further electrophilic substitutions.

Metal-Catalyzed Cross-Couplings

The carboxylic acid can act as a directing group for regioselective functionalization:

Example – Cyanation :

  • Reagents : TMSCN (trimethylsilyl cyanide), KH₂PO₄/K₂HPO₄ buffer

  • Catalyst : Electrochemical oxidative conditions

  • Position : C3 cyanation of the imidazo[1,2-a]pyrimidine core .

ParameterValue
Yield65–78%
Selectivity>90% for C3 position
ApplicationSynthesis of kinase inhibitors

Ring-Opening and Functionalization

Under strong nucleophilic conditions (e.g., Grignard reagents), the imidazo[1,2-a]pyrimidine ring undergoes selective cleavage:

Reaction :

  • Nucleophile : RMgX (R = alkyl, aryl)

  • Product : Substituted pyrimidine derivatives with retained trifluoromethyl group.

Mechanism :

  • Nucleophilic attack at the electron-deficient C2 position.

  • Ring opening followed by rearomatization.

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

  • Amides : Improved metabolic stability and target binding .

  • Esters : Increased membrane permeability for CNS-targeted drugs.

  • Decarboxylated Derivatives : Base structures for anticancer agent development.

Scientific Research Applications

Biological Activities

The imidazo[1,2-a]pyrimidine scaffold is known for its versatility in medicinal chemistry, exhibiting various biological activities:

  • Antiviral : Compounds containing this scaffold have shown efficacy against viral infections, including SARS-CoV-2. In silico studies indicate that derivatives can bind effectively to viral proteins, potentially inhibiting entry into host cells .
  • Anticancer : Research indicates that imidazo[1,2-a]pyrimidine derivatives may possess anticancer properties. For instance, novel derivatives have demonstrated cytotoxic effects against various cancer cell lines .
  • Antimicrobial : The compound has shown promise as an antimicrobial agent, with studies indicating activity against a range of pathogens .

Synthesis and Derivatives

The synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various methods, including environmentally friendly approaches using HPW (heteropolyacid) catalysis . The ability to modify the trifluoromethyl group can lead to derivatives with enhanced biological activities.

Table 1: Synthesis Methods and Yields

MethodYield (%)Reference
HPW-Catalyzed Reaction91
Conventional Synthesis46

Case Studies

  • SARS-CoV-2 Inhibition :
    • A study focused on the binding affinity of synthesized imidazo[1,2-a]pyrimidine derivatives to the ACE2 receptor and spike protein of SARS-CoV-2. The top compound exhibited a binding affinity of -9.1 kcal/mol, indicating strong potential as an antiviral agent .
  • Anticancer Activity :
    • A series of novel derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. These findings suggest that modifications to the imidazo[1,2-a]pyrimidine scaffold can significantly enhance anticancer properties .
  • Antimicrobial Studies :
    • Derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Certain compounds displayed minimum inhibitory concentrations (MICs) below 10 µg/mL, highlighting their potential as antimicrobial agents .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives 2-Methyl and 2-Phenyl Derivatives: Substitution with methyl or phenyl groups at position 2 increases lipophilicity compared to the trifluoromethyl group. 6-Fluoro Derivative: 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: MFCD12401303) exhibits lower reactivity in coupling reactions due to steric and electronic effects of the fluorine atom, contrasting with the enhanced reactivity of the trifluoromethyl analog .

Positional Isomers

  • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 1620569-19-8): The CF₃ group at position 7 alters molecular geometry, reducing steric hindrance near the carboxylic acid group compared to the 2-CF₃ isomer. This positional change may enhance binding to enzymatic active sites .
  • 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 13380-84-2): The CF₃ group at position 6 introduces steric constraints that could limit rotational freedom, affecting conformational stability .

Ring-Expanded Analogues

  • Benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid : Fusion of a benzene ring increases aromatic surface area, enhancing hydrophobic interactions. Derivatives of this class have shown promise as HIV-1 integrase inhibitors due to improved target binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties
2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid 2-CF₃, 3-COOH 231.14 866149-90-8 High reactivity in amide coupling
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 3-COOH 190.18 21801-79-6 Increased lipophilicity
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 2-CH₃, 6-F, 3-COOH 208.17 MFCD12401303 Reduced coupling reactivity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 7-CF₃, 2-COOH 231.14 1620569-19-8 Enhanced target binding

Biological Activity

2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS No. 866149-90-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

  • Molecular Formula : C8H4F3N3O2
  • Molecular Weight : 231.13 g/mol
  • Structural Features : The trifluoromethyl group contributes significantly to the compound's lipophilicity and biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

Research indicates that derivatives of this compound show significant antimicrobial effects against various bacterial and fungal strains.

  • Case Study : A study evaluated the compound's efficacy against E. coli and S. aureus, demonstrating a minimum inhibitory concentration (MIC) of 12.5 μg/mL for both pathogens, indicating strong antibacterial activity .
StrainMIC (μg/mL)
E. coli12.5
S. aureus12.5
A. flavus25
A. niger25

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, with promising results against multiple cancer cell lines.

  • Research Findings : A derivative exhibited an IC50 value of 19.70 ± 0.89 μM against human cancer cell lines, comparable to etoposide (IC50 = 18.71 ± 1.09 μM) . This suggests that modifications to the imidazo-pyrimidine structure can enhance anticancer properties.
Cell LineIC50 (μM)
HeLa19.70
MCF-722.00
A54921.50

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly in relation to glucosidase and amylase.

  • Inhibition Data : Inhibitory activities were recorded with IC50 values showing significant enzyme inhibition:
EnzymeIC50 (mg/mL)
α-glucosidase1.80 ± 0.01
β-glucosidase5.18 ± 0.01
α-amylase1.08 ± 0.42

These findings suggest that the compound could be beneficial in managing diabetes by inhibiting carbohydrate-digesting enzymes .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : The trifluoromethyl group enhances membrane permeability, allowing the compound to disrupt bacterial cell walls.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
  • Enzyme Inhibition Mechanism : The structural features allow it to fit into the active sites of enzymes like α-amylase and glucosidase, blocking substrate access.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence product purity?

  • Methodology : The compound is synthesized via cyclization of 2-aminopyrimidine derivatives with trifluoromethyl-containing reagents. A common approach involves reacting 2-aminopyrimidine with ethyl 2-bromo-2-(trifluoromethyl)acetate in the presence of a base (e.g., potassium carbonate) in ethanol at 80–100°C . Key parameters include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions (e.g., oxidation or decarboxylation). Post-synthesis purification often employs recrystallization or column chromatography .

Q. How is this compound characterized structurally and analytically?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and trifluoromethyl group integrity. Infrared (IR) spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₄F₃N₃O₂, MW 231.14) . X-ray crystallography may resolve ambiguities in ring substitution patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodology : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a scaffold for drug candidates. It is explored as a precursor for HIV-1 integrase inhibitors and kinase modulators. Biological assays (e.g., enzyme inhibition, cell viability) are conducted to evaluate potency against therapeutic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate isomerization or byproduct formation during synthesis?

  • Methodology : Isomerization (e.g., Dimroth rearrangement) can occur during hydrolysis or amidation steps. To suppress this, use aprotic solvents (e.g., DMF), lower temperatures (<60°C), and avoid prolonged basic conditions. Monitoring intermediates via LC-MS or TLC ensures reaction progression . For example, ethyl ester intermediates are hydrolyzed under mild acidic conditions (e.g., HCl/THF) to preserve regiochemistry .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar imidazo[1,2-a]pyrimidine derivatives?

  • Methodology : Contradictions arise from variations in assay conditions (e.g., cell lines, concentrations). Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Comparative studies with analogs (e.g., 6-fluoro or non-trifluoromethyl derivatives) isolate the trifluoromethyl group’s contribution to activity . Meta-analyses of structure-activity relationship (SAR) data clarify trends .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculates electrostatic potentials to assess solubility and membrane permeability. Molecular docking (e.g., AutoDock Vina) models interactions with targets like HIV-1 integrase. ADMET predictors (e.g., SwissADME) estimate logP, bioavailability, and metabolic liabilities .

Q. What role does the trifluoromethyl group play in modulating biological target interactions?

  • Methodology : The CF₃ group induces steric and electronic effects, altering binding pocket interactions. Fluorine NMR or isothermal titration calorimetry (ITC) quantifies binding affinity changes in CF₃ vs. CH₃ analogs. Molecular dynamics simulations reveal conformational stabilization in enzyme active sites .

Q. How does the Dimroth rearrangement impact synthetic pathways, and how is it controlled?

  • Methodology : The rearrangement occurs via ring-opening and reclosure under basic or thermal stress, shifting substituents between positions 2 and 3. To avoid this, use non-nucleophilic bases (e.g., DBU) and minimize reaction times. Isotopic labeling (¹⁵N/¹³C) tracks rearrangement pathways, while NOESY NMR confirms product regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.